Perfluorohexanoic anhydride

Descripción general

Descripción

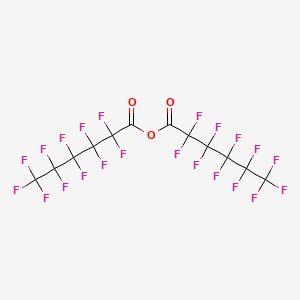

Perfluorohexanoic anhydride is a fluorinated organic compound with the chemical formula C12F22O3. It is a colorless liquid at room temperature and is known for its unique properties, including high thermal and chemical stability. This compound is primarily used in organic synthesis and various industrial applications due to its resistance to most common chemicals and its ability to provide water and oil repellency.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Perfluorohexanoic anhydride is typically synthesized through the reaction of perfluorohexanoic acid or its salts with an acid anhydride. The reaction is usually carried out under an inert atmosphere to prevent the interference of water and oxygen. The process often requires elevated temperatures and pressures to achieve the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in specialized reactors designed to handle the corrosive nature of fluorinated compounds. The process includes the purification of the product through distillation or other separation techniques to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions: Perfluorohexanoic anhydride undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form perfluorohexanoic acid.

Substitution: Can participate in nucleophilic substitution reactions where the anhydride group is replaced by other nucleophiles.

Reduction: Can be reduced to form perfluorohexanol under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in the presence of water or aqueous solutions.

Substitution: Requires nucleophiles such as amines or alcohols.

Reduction: Often involves reducing agents like lithium aluminum hydride.

Major Products Formed:

Hydrolysis: Perfluorohexanoic acid.

Substitution: Various substituted perfluorohexanoic derivatives.

Reduction: Perfluorohexanol.

Aplicaciones Científicas De Investigación

Chemical Properties and Background

Perfluorohexanoic anhydride is characterized by its high stability and resistance to thermal degradation. Its structure allows it to interact with a variety of substrates, making it a versatile compound in chemical synthesis and material science. The compound is primarily used in the following applications:

Chemical Synthesis

This compound serves as a reagent in organic synthesis, particularly in the acylation of alcohols, amines, and other nucleophiles. This reaction facilitates the introduction of perfluorinated groups into organic molecules, enhancing their hydrophobicity and thermal stability.

| Reagent | Reaction Type | Example Application |

|---|---|---|

| This compound | Acylation | Synthesis of fluorinated pharmaceuticals |

| Esterification | Production of fluorinated esters for coatings | |

| Amidation | Creation of fluorinated amides for surfactants |

Material Science

In material science, this compound is utilized in the development of advanced materials, particularly in coatings and films. Its incorporation into polymers enhances water repellency and chemical resistance.

- Case Study: Coatings

A study demonstrated that coatings formulated with this compound exhibited superior water and oil repellency compared to traditional coatings. These coatings are particularly useful in automotive and aerospace applications where durability and performance are critical.

Environmental Applications

Research indicates that this compound can be used in environmental remediation processes. Its ability to form stable complexes with various pollutants can aid in their removal from contaminated sites.

- Case Study: Remediation

In a field study, this compound was employed to remediate soil contaminated with heavy metals. The results showed a significant reduction in metal concentration, demonstrating its potential as a remediation agent.

Biomedical Applications

The compound's biocompatibility makes it suitable for biomedical applications, particularly in drug delivery systems where controlled release is essential.

- Case Study: Drug Delivery

Research involving the encapsulation of therapeutic agents within polymer matrices containing this compound showed enhanced stability and controlled release profiles, indicating its potential for improving drug efficacy.

Surface Modification

This compound is also used for surface modification of textiles and other materials to impart water-repellent properties.

| Application Area | Modification Type | Benefits |

|---|---|---|

| Textiles | Fluorination | Enhanced water repellency |

| Electronics | Surface Coating | Improved dielectric properties |

Mecanismo De Acción

The mechanism by which perfluorohexanoic anhydride exerts its effects is primarily through its interaction with other molecules via its highly electronegative fluorine atoms. These interactions can lead to the formation of stable complexes or the modification of surfaces to impart water and oil repellency. The molecular targets and pathways involved include the formation of strong carbon-fluorine bonds that are resistant to degradation.

Comparación Con Compuestos Similares

- Perfluorooctanoic acid

- Perfluorooctanesulfonic acid

- Perfluorobutanesulfonic acid

Comparison: Perfluorohexanoic anhydride is unique due to its specific chain length and the presence of an anhydride functional group, which imparts distinct reactivity compared to other perfluorinated compounds. Its shorter chain length compared to perfluorooctanoic acid and perfluorooctanesulfonic acid results in different physical and chemical properties, such as lower bioaccumulation potential and different environmental behaviors.

Actividad Biológica

Perfluorohexanoic anhydride (PFHA) is a member of the per- and polyfluoroalkyl substances (PFAS) family, which are synthetic compounds known for their unique chemical properties, including resistance to degradation and high mobility in the environment. This article explores the biological activity of PFHA, focusing on its toxicity, mechanisms of action, and implications for human health and the environment.

Overview of PFHA

PFHA is derived from perfluorohexanoic acid (PFHxA) and is primarily used in industrial applications. Its structure contributes to its persistence in the environment and potential bioaccumulation in living organisms. Understanding its biological activity is crucial due to increasing concerns regarding PFAS exposure and associated health risks.

Acute and Chronic Toxicity

Research indicates that PFHA exhibits low acute toxicity; however, chronic exposure studies reveal various sublethal effects. A comparative analysis of PFHxA and PFHA toxicity suggests that PFHA is significantly less toxic than longer-chain PFAS like perfluorooctanoic acid (PFOA). For instance, the reference dose (RfD) for PFHxA is approximately 0.25 mg/kg-day, which is four orders of magnitude higher than the RfD for PFOA (0.00002 mg/kg-day) .

Table 1: Toxicity Comparison of PFAS Compounds

| Compound | RfD (mg/kg-day) | Relative Toxicity |

|---|---|---|

| Perfluorohexanoic acid (PFHxA) | 0.25 | Low |

| Perfluorooctanoic acid (PFOA) | 0.00002 | High |

Developmental Toxicity

Developmental studies using zebrafish as a model organism have shown that exposure to PFHA can lead to abnormal locomotor behavior and morphological changes during embryonic development. These findings highlight the potential for developmental toxicity, although specific mechanisms remain under investigation .

Endocrine Disruption

PFHA has been implicated in endocrine disruption, affecting hormone signaling pathways in aquatic organisms. Computational modeling has demonstrated that PFHA interacts with estrogen and androgen receptors, suggesting a potential for reproductive toxicity . This interaction could lead to alterations in reproductive health across species.

Case Studies and Environmental Impact

Several case studies have documented the environmental persistence of PFHA and related compounds in aquatic ecosystems. For example, concentrations of PFHxA have been detected in fish tissues at levels up to 37.5 ng/g, indicating bioaccumulation potential . The widespread presence of these compounds raises concerns about their long-term ecological effects.

Table 2: Environmental Concentrations of PFHxA

| Location | Concentration (ng/g) |

|---|---|

| Freshwater Fish Tissues | 37.5 |

| Marine Fish Tissues | Up to 1290 |

Human Health Implications

Human biomonitoring studies suggest that while PFHA is infrequently detected in serum and urine, concerns remain regarding exposure levels in contaminated areas. The potential for chronic exposure through contaminated water sources necessitates ongoing monitoring and risk assessment .

Table 3: Human Health Screening Levels

| Exposure Route | Lifetime Health Advisory (μg/L) |

|---|---|

| Drinking Water | 1400 |

| Residential Groundwater | 4000 |

Propiedades

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12F22O3/c13-3(14,5(17,18)7(21,22)9(25,26)11(29,30)31)1(35)37-2(36)4(15,16)6(19,20)8(23,24)10(27,28)12(32,33)34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWOIEMQQRPMRSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12F22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20897015 | |

| Record name | Perfluorohexanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308-13-4 | |

| Record name | Perfluorohexanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorohexanoic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.